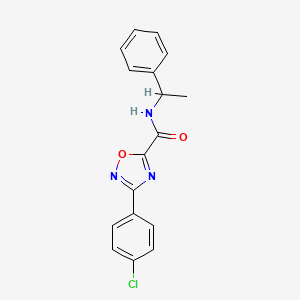

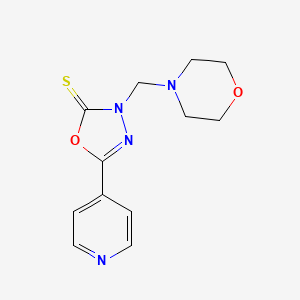

![molecular formula C13H17N5O2 B5554411 4-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}morpholine](/img/structure/B5554411.png)

4-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "4-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}morpholine" involves multiple steps, including the formation of oxadiazole and pyridazinone rings, followed by the introduction of the morpholine moiety. For instance, the synthesis of 4-chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one demonstrates the complexity of such synthetic routes, involving intramolecular hydrogen bonding and specific conformations of the morpholine ring (Sun et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds often shows significant interactions within the molecule, such as intramolecular hydrogen bonding, which influences their stability and reactivity. For example, in a related compound, the morpholine ring adopts a chair conformation, and the oxadiazole rings are almost coplanar with adjacent phenyl rings, demonstrating the importance of molecular conformation in these compounds' properties (Sun et al., 2017).

Chemical Reactions and Properties

The chemical reactions involving compounds like "4-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}morpholine" can include nucleophilic substitutions, cycloadditions, and other reactions typical for heterocyclic compounds. The presence of multiple reactive sites allows for a variety of chemical transformations, contributing to the versatility of these compounds in synthetic chemistry.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are influenced by their molecular structure. The intramolecular interactions, such as hydrogen bonding, play a crucial role in determining these properties. For example, the crystal structure of a related compound revealed layers formed by hydrogen bonds, highlighting the impact of molecular interactions on the physical properties (Sun et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of morpholine derivatives and their structural characterization play a significant role in developing compounds with potential biological activities. Research on morpholine and oxadiazole derivatives demonstrates their broad spectrum of biological activities, which include antituberculosis, anticonvulsant, anti-inflammatory, and antitumor properties, among others (Naik & Chikhalia, 2007). Another study focused on the synthesis, characterization, and biological activity screening of morpholine derivatives, highlighting their antimicrobial and anti-TB potentials (S.V Mamatha et al., 2019).

Biological Activities

Morpholine and oxadiazole derivatives are associated with various biological activities:

Antimicrobial and Antifungal Effects : These compounds exhibit significant antimicrobial and antifungal activities, making them valuable in developing new antibiotics and fungicides. The antimicrobial activity is influenced by the nature of the substituents on the core structure, suggesting a path for designing more effective compounds (Zou et al., 2002).

Antituberculosis Activity : Some derivatives have shown potent activity against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis. This activity is enhanced by modifying the molecular structure to improve cellular permeability (Gezginci et al., 1998; Gezginci et al., 2001).

Anti-inflammatory Properties : Certain morpholine derivatives have been identified with anti-inflammatory properties, which could be beneficial in developing new anti-inflammatory drugs. These compounds' efficacy varies, with some showing greater activity than standard drugs like acetylsalicylic acid (Jakubkienė et al., 2003).

Pharmaceutical Formulation and Delivery Systems

The development of novel delivery systems for hydrophobic antitumor candidate compounds, including those related to pyridazinone derivatives, has shown enhanced pharmacokinetic parameters and antitumor activity. This highlights the potential of morpholine derivatives in cancer therapy (Jin et al., 2015).

Mecanismo De Acción

Safety and Hazards

Morpholine is flammable and corrosive. It can cause irritation to the eyes, skin, nose, and respiratory system . Specific safety and hazard information for “4-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}morpholine” would depend on its exact composition and should be provided by the manufacturer.

Propiedades

IUPAC Name |

4-[1-(3-pyridazin-3-yl-1,2,4-oxadiazol-5-yl)propyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c1-2-11(18-6-8-19-9-7-18)13-15-12(17-20-13)10-4-3-5-14-16-10/h3-5,11H,2,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUALIGBWRCHFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC(=NO1)C2=NN=CC=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{1-[3-(3-Pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}morpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5554331.png)

![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B5554337.png)

![5,6-dimethoxy-2-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5554345.png)

![isopropyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5554346.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5554383.png)

![1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5554392.png)

![N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554396.png)

![(1S*,5R*)-3-(6-cyclopropylpyrimidin-4-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554403.png)